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Introduction to Spiromesifen and Its Metabolite

Spiromesifen is a tetronic acid derivative belonging to the chemical class of spirocyclic
phenylsubstituted cyclic ketoenols that functions as a potent insecticide and acaricide. This non-systemic
pesticide demonstrates exceptional efficacy against whiteflies (Bemisia spp. and Trialeurodes spp.) and
tetranychid spider mite species (Tetranychus spp.) through its unique mode of action as an acetyl CoA
carboxylase inhibitor [1] [2]. By disrupting lipid biosynthesis, spiromesifen effectively controls pest
populations by targeting their growth and development stages, particularly larvae [1]. The compound has
gained prominence in agricultural systems due to its reduced cross-resistance potential compared to older

acaricides and its favorable mammalian toxicity profile [3] [2].

The metabolic transformation of spiromesifen to its primary metabolite, BSN2060-enol (also referred to as
BSN2060), represents a critical pathway that influences both the compound's efficacy and environmental
persistence. This metabolic conversion occurs through enzymatic hydrolysis in various biological systems,
including plants, soil, and potentially in mammalian systems [1] [2]. Understanding this transformation is
essential for comprehensive risk assessment, establishing pre-harvest intervals, and setting maximum
residue limits for various crops. The BSN2060-enol metabolite maintains biological activity and contributes

to the overall pesticidal effect, though it typically exhibits different persistence characteristics compared to
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the parent compound [2]. This technical guide provides an in-depth examination of the formation, analysis,

and implications of this significant metabolite, with comprehensive data visualization and analytical

protocols for researchers and regulatory professionals.

Chemical Properties and Identification

Structural Characteristics and Physicochemical Parameters

Spiromesifen and its metabolite BSN2060-enol possess distinct chemical structures that dictate their

environmental behavior and analytical detection. The following table summarizes their fundamental

chemical properties:

Table 1: Chemical Properties and Identification of Spiromesifen and BSN2060-enol

Property Spiromesifen BSN2060-enol

IUPAC Name 3-mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl Not fully specified in data
3,3-dimethylbutyrate

CAS Number 283594-90-1 Not specified

Molecular C23H3004 Derived from spiromesifen

Formula

Molecular Mass  370.48 g/mol 272.34 g/mol (calculated)

Structural
Features

Conversion
Factor

Tetronic acid derivative with spirocyclic
structure

Enol form without butyrate ester

1.36 (to express as spiromesifen
equivalents)

Spiromesifen is characterized by a complex spirocyclic structure featuring a mesityl group (2,4,6-

trimethylphenyl) attached to a tetronic acid derivative system. The compound exhibits low water solubility

(0.13 mg/L at 20°C and pH 7) and a high octanol-water partition coefficient (log P of 4.55), indicating
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strong lipophilic character [1]. These properties contribute to its behavior in biological systems and
environmental matrices, influencing adsorption, translocation, and persistence patterns. The compound has a

melting point of 98°C and decomposes before boiling, with a degradation point at approximately 375°C [1].

The metabolite BSN2060-enol is formed through enzymatic hydrolysis of the 3,3-dimethylbutyrate ester
group of spiromesifen, resulting in a molecular mass of 272.34 g/mol [2]. The conversion factor of 1.36 is
applied to convert BSN2060-enol residue concentrations to spiromesifen equivalents for regulatory
purposes, calculated as the molecular weight ratio of spiromesifen (370.49 g/mol) to BSN2060-enol (272.34
g/mol) [2]. This conversion is essential for accurate risk assessment and total residue quantification in

agricultural products and environmental samples.

Analytical Identification and Spectroscopic Properties

Advanced analytical techniques are employed for the definitive identification and quantification of
spiromesifen and BSN2060-enol in various matrices. The canonical SMILES notation for spiromesifen is
CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)0C2=0)0C(=0)CC(C)C)CO)C, which provides a linear
representation of its molecular structure [1]. The International Chemical Identifier (InChl) is
InChI=1S/C23H3004/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-
23/h11-12H,7-10,13H2,1-6H3, providing a standardized representation for database searches and

computational chemistry applications [1].

The two-dimensional structure diagram is available for spiromesifen, confirming the spirocyclic
arrangement that is characteristic of this chemical class [1]. For the BSN2060-enol metabolite, while the
exact structural details are less documented, it is known to retain the core spirocyclic structure without the
3,3-dimethylbutyrate ester group, resulting in enhanced polarity and different chromatographic behavior
compared to the parent compound. These structural differences are crucial for developing selective analytical

methods that can distinguish between the parent compound and its metabolite in complex matrices.

Metabolic Formation Pathways

Enzymatic Transformation Mechanism
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The biotransformation of spiromesifen to BSN2060-enol occurs primarily through enzymatic hydrolysis
mediated by esterases and related hydrolase enzymes present in biological systems. This conversion involves
the cleavage of the ester bond linking the 3,3-dimethylbutyrate moiety to the spirocyclic core structure,
resulting in the formation of the free enol form and the corresponding acid metabolite. The metabolic
pathway can be visualized through the following Graphviz diagram, which illustrates the key transformation

steps and associated enzymes:
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Diagram 1: Metabolic pathway of spiromesifen to BSN2060-enol via enzymatic hydrolysis

This transformation represents a critical detoxification pathway in many biological systems, although the
resulting metabolite retains biological activity against target pests. The rate of this conversion varies
significantly between different plant species and environmental conditions, influencing the overall
persistence and efficacy of the applied pesticide. In lettuce and perilla leaves, studies have demonstrated that
the formation of BSN2060-enol occurs rapidly following application, with detectable levels appearing within
hours of treatment [2]. The metabolic conversion continues throughout the dissipation phase, contributing to

the overall residue profile that must be considered for regulatory decisions.

Spatial and Temporal Formation Dynamics

The formation of BSN2060-enol follows distinct temporal patterns that are influenced by application
methods, plant characteristics, and environmental factors. Research on leafy vegetables has demonstrated
that the maximum concentration of BSN2060-enol typically occurs within 1-3 days after application,
following which it gradually dissipates along with the parent compound [2]. The following table summarizes

the formation and dissipation characteristics observed in different agricultural matrices:
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Table 2: Formation and Dissipation Kinetics of Spiromesifen and BSN2060-enol in Various Crops

. Time to Max Half-life Half-life
Application Rate . .
Crop (g a.ilha) BSN2060-enol Spiromesifen BSN2060-enol
a.i./ha
’ (days) (days) (days)
Lettuce 20-30 (SC 1-2 2.89 Not specified
formulation)
Perilla 20-30 (SC 2-3 4.25 Not specified
Leaves formulation)
Chilli 96-192 2-4 3.0-5.0 Similar to parent
General Varies by crop 1-3 2.89-4.25 Slightly longer than
Pattern parent

The conversion efficiency from spiromesifen to BSN2060-enol varies significantly based on plant
morphology and physiological characteristics. For instance, perilla leaves, which feature a hairy leaf
surface, demonstrate higher initial retention of spiromesifen and consequently greater formation of the
metabolite compared to lettuce with smoother leaf surfaces [2]. This morphological difference results in
variations in initial deposition and subsequent metabolic rates, highlighting the importance of crop-specific
studies for accurate residue prediction and risk assessment. Environmental factors such as temperature,
humidity, and sunlight exposure further modulate these metabolic processes, with higher temperatures

generally accelerating both the metabolic conversion and subsequent dissipation pathways.

Analytical Methodologies

Sample Extraction and Cleanup Protocols

The analysis of spiromesifen and BSN2060-enol residues employs sophisticated extraction and cleanup
methodologies to ensure accurate quantification at trace levels. The QUEChERS (Quick, Easy, Cheap,

Effective, Rugged, and Safe) approach has been extensively validated for these compounds in various
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matrices, providing excellent recovery with minimal matrix interference [3] [2]. The following standardized

protocol details the extraction and cleanup steps:

o Sample Homogenization: Representative crop samples (10-12 kg) are collected and transported to the
laboratory under controlled conditions to prevent degradation. The samples are homogenized using a

high-speed blender to ensure uniform distribution of residues [3].

o Extraction Procedure: A 15-gram portion of homogenized sample is weighed into a 50-mL centrifuge
tube. Then, 15 mL of acetonitrile (HPLC grade) is added, and the mixture is shaken vigorously for 1
minute. Subsequently, a pre-weighed mixture of buffering salts (6 g anhydrous MgSOa, 1.5 g NaCl,
1.5 g trisodium citrate dihydrate, and 0.75 g disodium hydrogen citrate sesquihydrate) is added
immediately [2].

o Phase Separation: The tubes are shaken vigorously for another minute and then centrifuged at 4000
rpm for 5 minutes to achieve clear phase separation. The acetonitrile layer (upper layer) is transferred

to a clean tube containing dispersive solid-phase extraction (d-SPE) sorbents for cleanup [3] [2].

e Cleanup Process: For cleanup, 1 mL of the extract is transferred to a 2-mL microcentrifuge tube
containing 150 mg anhydrous MgSOa4, 25 mg primary secondary amine (PSA), and 25 mg C18
sorbent. The mixture is vortexed for 30 seconds and centrifuged at 10,000 rpm for 2 minutes. The

purified supernatant is filtered through a 0.22-pm nylon syringe filter prior to instrumental analysis [2].

Instrumental Analysis and Detection Techniques

Advanced chromatographic techniques coupled with sensitive detection systems are employed for the
accurate quantification of spiromesifen and BSN2060-enol. The following table summarizes the key

instrumental parameters for different analytical platforms:

Table 3: Instrumental Analysis Parameters for Spiromesifen and BSN2060-enol
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Analytical

GC-ECD Method GC-MS Method LC-MS/MS Method
Parameter
Separation DB-5 capillary column (30 m  DB-5 capillary column (30 m  C18 reverse phase
Column x 0.25 mm x 0.25 ym) x 0.25 mm x 0.25 ym) column
Detection Electron Capture Detector Mass Spectrometer Tandem Mass
System Spectrometer

lonization Mode

Not applicable

Electron Impact (EI)

Electrospray

lonization (ESI)

Quantification
Limits

0.01 mg/kg 0.01 mg/kg 0.01 mg/kg

Recovery Range 80.6-107.9% 80.6-107.9% 80.6-107.9%

Key Advantages  High sensitivity for

halogenated compounds

Confirmatory analysis High specificity and

precision

The analytical method validation for these compounds demonstrates excellent performance characteristics.
For spiromesifen, recovery rates range from 80.6% to 107.9% with relative standard deviations below 10%,
meeting international acceptance criteria for residue analysis [2]. The method limit of quantification
(MLOQ) is consistently established at 0.01 mg/kg for both compounds across different matrices, providing
sufficient sensitivity for regulatory compliance monitoring against established maximum residue limits
(MRLs) [3] [2]. The linearity of the calibration curves is excellent, with regression coefficients (R?)
exceeding 0.99 across the validated concentration range of 0.01 to 1.0 mg/kg, ensuring accurate

quantification throughout the analytical range [2].

Dissipation Kinetics and Risk Assessment

Dissipation Patterns in Agricultural Systems

Spiromesifen and its metabolite BSN2060-enol exhibit distinct dissipation patterns in various cropping

systems, following first-order kinetics with correlation coefficients ranging from 0.93 to 0.97 [2]. The
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following table comprehensively summarizes the dissipation parameters across different agricultural

matrices:

Table 4: Dissipation Kinetics of Spiromesifen in Various Crops Under Field Conditions

.. Initial S ) PHI
Crop Application . Dissipation Half-life .
. . Deposit Recommendation
Matrix Rate (g a.i./ha) after 7 days (%) (days)
(mglkg) (days)
Lettuce 20-30 (SC 136.90 81.45 2.89 5-7
formulation)
Perilla 20-30 (SC 189.75 76.68 4.25 7-10
Leaves formulation)
Chilli 96 Not Not specified 3.0-5.0 3-5
specified
Chilli 192 Not Not specified 3.0-5.0 5-7
specified
Eggplant Literature Not Not specified 3.0 3-5
values specified
Cucumber Literature Not Not specified 5.64 5-7
values specified

The dissipation rate is influenced by multiple factors including application concentration, formulation type,
crop characteristics, and environmental conditions. The initial deposition of spiromesifen is significantly
higher in perilla leaves (189.75 mg/kg) compared to lettuce (136.90 mg/kg) when applied at similar rates,
attributed to the hairy leaf surface of perilla that enhances retention [2]. The half-life values range from 2.89
days in lettuce to 4.25 days in perilla leaves, indicating relatively rapid dissipation under field conditions [2].
These half-lives are consistent with observations in other crops, including cucumber (5.64 days), eggplant (3
days), and tea (5 days) [2]. The growth dilution effect, where plant biomass increases during the growth
period, contributes significantly to the apparent dissipation, particularly in fast-growing crops like lettuce

and perilla [2].
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Dietary Risk Assessment and Safety Evaluation

Comprehensive risk assessment for spiromesifen and its metabolite BSN2060-enol involves calculating
exposure estimates and comparing them to toxicological reference values. The following Graphviz diagram

illustrates the integrated risk assessment workflow:

ADI Value
(Toxicological Reference)

Residue Data
(Field Trials)

Food Consumption

Benchmark

EDI Calculation

Comparison

Risk Characterization

Informs

MRL Establishment

Click to download full resolution via product page
Diagram 2: Risk assessment workflow for spiromesifen and its metabolites

The estimated daily intake (EDI) and theoretical maximum daily intake (TMDI) values for spiromesifen
and its metabolites remain well below the acceptable daily intake (ADI) established by regulatory
authorities. For spiromesifen, the %ADI values are 6.83% in lettuce and 4.60% in perilla leaves, while for
chromafenozide (often applied together with spiromesifen), the values are significantly lower at 0.56% and
0.25%, respectively [2]. The TMDI values for spiromesifen and chromafenozide are 67.49% and 3.43%,
respectively, indicating that residues of both compounds pose no considerable health risks to consumers

when used according to good agricultural practices [2]. These risk assessment calculations provide a
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scientific basis for establishing maximum residue limits and pre-harvest intervals to ensure consumer

safety while maintaining effective pest control.

Environmental Implications and Decontamination
Methods

Environmental Fate and Ecological Considerations

Spiromesifen and its metabolite BSN2060-enol exhibit specific environmental behavior patterns that
influence their ecological impact and regulatory status. The compound is classified as a "forever chemical"
under Rule 9 criteria due to its high aquatic toxicity, where acute ecotoxicity for fish, invertebrates, or algae
is < 0.1 mg/L [1]. This classification reflects concerns about its potential persistence and bioaccumulation in
aquatic ecosystems. The high lipophilicity (log P of 4.55) suggests potential for bioaccumulation in fatty
tissues of organisms, though this must be balanced against its relatively rapid degradation in most

environmental matrices [1].

The environmental fate of spiromesifen is characterized by moderate persistence in soil and water systems,
with degradation rates influenced by microbial activity, pH, temperature, and sunlight exposure. The
metabolite BSN2060-enol generally exhibits greater mobility in soil environments due to its increased
polarity compared to the parent compound, potentially leading to different environmental distribution
patterns. While not explicitly listed under major international regulatory frameworks like the Stockholm
Convention or Rotterdam Convention, spiromesifen is subject to the OSPAR convention for the protection
of the marine environment of the North-East Atlantic [1]. This regulatory status underscores the importance
of appropriate stewardship and application practices to minimize potential environmental impacts,

particularly in sensitive ecosystems.

Decontamination Methods for Residue Reduction

Various processing and household preparation methods have been evaluated for their efficacy in reducing
spiromesifen and BSN2060-enol residues in agricultural commodities. Research conducted on chilli fruits

has demonstrated significant differences in removal efficiency among different approaches:
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Table 5: Efficacy of Decontamination Methods for Spiromesifen Residue Removal in Chilli

.. Removal .
Decontamination . Practical o
Efficiency . Advantages Limitations
Method Implementation
(%)
Lukewarm Water Highest Immersion in lukewarm Safe, cost- Potential
Treatment efficacy water for 10-15 minutes effective, eco- nutrient
friendly leaching
Tap Water Rinsing Lowest Rinsing under running Simple, Limited
efficacy tap water for 2-3 minutes  convenient penetration
Chemical Variable Use of dilute acetic acid, = Broad spectrum Potential
Solutions efficacy NaHCOs, or KMnOa removal chemical
solutions residues
Tamarind/Lime Moderate Soaking in natural acidic ~ Natural Variable
Water efficacy solutions ingredients consistency

The lukewarm water treatment has been identified as the most effective approach, achieving the highest
elimination of spiromesifen residues from chilli fruits [3]. This method likely enhances removal efficiency
through improved solubility and possible loosening of the waxy cuticular layer where lipophilic pesticides
like spiromesifen tend to accumulate. The effectiveness varies based on residue location within the fruit
matrix, with surface residues being more readily removed compared to internalized residues [3]. The
simplicity and cost-effectiveness of this approach make it particularly suitable for implementation at both
household and commercial scales, providing a practical means to reduce consumer exposure while

maintaining product quality.

Conclusion and Future Research Directions

This comprehensive technical assessment demonstrates that spiromesifen undergoes predictable metabolic
transformation to BSN2060-enol across various agricultural systems, with distinct dissipation patterns
influenced by crop characteristics and environmental conditions. The analytical methodologies employing

QuEChERS extraction with GC-ECD, GC-MS, or LC-MS/MS detection provide robust and sensitive
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quantification of both compounds at levels sufficient for regulatory monitoring. The risk assessment data
indicate that spiromesifen residues, when used according to good agricultural practices, pose no significant

health concerns to consumers, with exposure estimates well below established toxicological reference values.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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